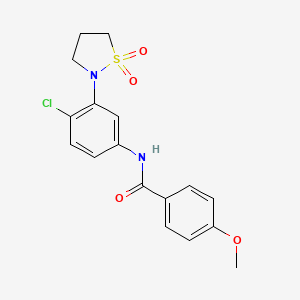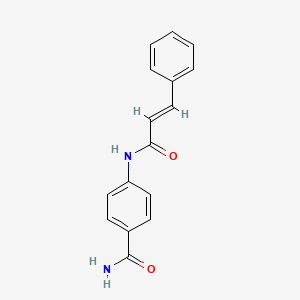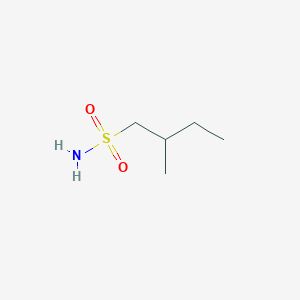
2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 2225147-37-3 . It has a molecular weight of 197.19 and is typically in the form of a powder . The IUPAC name for this compound is 2-methoxy-5-(methoxymethyl)nicotinic acid .
Molecular Structure Analysis
The InChI code for 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid is 1S/C9H11NO4/c1-13-5-6-3-7(9(11)12)8(14-2)10-4-6/h3-4H,5H2,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.科学的研究の応用
Electrochemical Reduction
Research into the electroreduction of substituents on a pyridine ring, including carboxyl and methoxycarbonyl groups, offers insights into the reduction potentials and efficiencies for various substituted pyridines. The study suggests potential applications in synthetic chemistry, particularly in the electrochemical reduction processes of pyridine derivatives, which could be relevant for compounds similar to 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid (Nonaka et al., 1981).
Asymmetric Alkylation
The use of trans-2,5-disubstituted pyrrolidines as chiral auxiliaries in the asymmetric alkylation of carboxyamides demonstrates the potential for synthesizing enantioselective compounds. This methodology could be applied to the asymmetric alkylation of derivatives of 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid, contributing to the synthesis of stereochemically complex molecules (Kawanami et al., 1984).
Decarboxylative Coupling
The Rh(III)-catalyzed decarboxylative coupling of α,β-unsaturated carboxylic acids with α,β-unsaturated O-pivaloyl oximes to produce substituted pyridines underscores the utility of carboxylic acids as traceless activating groups. This approach could be relevant for the synthesis of pyridine derivatives starting from 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid, facilitating regioselective synthesis of pyridine compounds (Neely & Rovis, 2014).
Antimicrobial Activity of Pyridine Derivatives
The synthesis and evaluation of antimicrobial activity of new pyridine derivatives highlight the potential biomedical applications of pyridine compounds. While not directly related to 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid, this research indicates the broader relevance of pyridine derivatives in developing new antimicrobial agents (Patel et al., 2011).
Photophysical Properties of Pyridine Derivatives
Studies on the photophysical properties of lanthanide-based coordination polymers assembled from pyridine derivatives suggest applications in materials science, particularly in the development of luminescent materials. The incorporation of pyridine moieties into coordination polymers, similar to how 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid might be utilized, can lead to materials with unique optical properties (Sivakumar et al., 2011).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
2-methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-5-6-3-7(9(11)12)8(14-2)10-4-6/h3-4H,5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLLQZWTWJNHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(N=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2989029.png)


![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2989035.png)

![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2989038.png)

![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989043.png)

![5-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2989045.png)


